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Compound of Interest

Compound Name: 8-Chlorotheophylline-d6

Cat. No.: B585189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and
experimental protocols typically found in a Certificate of Analysis (CoA) for 8-
Chlorotheophylline-d6. This deuterated analog of 8-Chlorotheophylline is a critical internal
standard for quantitative bioanalytical studies, demanding rigorous quality control to ensure
accuracy and reproducibility in research and drug development.

Compound Information

8-Chlorotheophylline-d6 is the deuterated form of 8-Chlorotheophylline, a xanthine derivative
often used in combination with antihistamines to counteract drowsiness.[1][2][3] The deuterium
labeling provides a distinct mass signature, making it an ideal internal standard for mass
spectrometry-based quantification of 8-Chlorotheophylline in complex biological matrices.
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Identifier Value
Compound Name 8-Chlorotheophylline-d6
8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-
IUPAC Name )
2,6-dione[4]
CAS Number 1346598-95-5[5][6]
Molecular Formula C7HD6CIN4O2[5]
Molecular Weight 220.65 g/mol [4][5]
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Analytical Data Summary

The following tables summarize the quantitative data expected from a typical batch analysis of
8-Chlorotheophylline-d6, ensuring its identity, purity, and stability.

Table 1: Identity and Purity
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Test Method Specification Result
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Table 2: Physicochemical Properties

Property Method Result
Melting Point Capillary Method 290 °C (decomposes)
Solubility Visual Inspection Soluble in DMSO

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are
representative of standard pharmaceutical quality control procedures.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

 Instrumentation: A standard HPLC system equipped with a UV detector.

e Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 um particle size).[7]
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Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M potassium
phosphate monobasic) in a 25:75 (v/v) ratio.[7]

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm.

Procedure: A solution of 8-Chlorotheophylline-d6 is prepared in the mobile phase at a
concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and
the chromatogram is recorded. The purity is calculated by dividing the peak area of the main
component by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Deuterium
Incorporation

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled
with an electrospray ionization (ESI) source.

lonization Mode: Positive ESI.

Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the molecular ion is determined. The observed mass should correspond
to the calculated mass of the protonated molecule ([M+H]*).

Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is
analyzed. The percentage of the d6-labeled species is determined by comparing the intensity
of the peak corresponding to the fully deuterated molecule with the sum of intensities of all
isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation

Instrumentation: A 300 MHz or higher NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-ds).
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e Procedure: A sample of 8-Chlorotheophylline-d6 is dissolved in the deuterated solvent, and
the *H-NMR spectrum is acquired. The absence of signals corresponding to the methyl
protons confirms the high level of deuterium incorporation. The remaining peaks in the
spectrum should be consistent with the aromatic and N-H protons of the 8-
Chlorotheophylline structure.

Visualization of Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a
new batch of 8-Chlorotheophylline-d6 reference standard.
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Caption: Quality control workflow for 8-Chlorotheophylline-d6.

Mechanism of Action of 8-Chlorotheophylline
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8-Chlorotheophylline is a central nervous system stimulant, similar to caffeine.[1][2] Its primary
mechanism of action is the blockade of adenosine receptors.[1][3] Adenosine is a
neuromodulator that typically has an inhibitory effect on neuronal firing. By blocking these
receptors, 8-Chlorotheophylline leads to an excitatory effect, which can counteract drowsiness.
[1][3] This property is utilized in combination drug products like dimenhydrinate, where 8-
chlorotheophylline is combined with an antihistamine such as diphenhydramine to mitigate the
sedative side effects of the antihistamine.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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